molecular formula C17H10F4N2O2 B11463193 6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide

Cat. No.: B11463193
M. Wt: 350.27 g/mol
InChI Key: UWVAXUFDPSIJRL-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups, which contribute to its unique chemical properties. It is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoro-4-hydroxyquinoline with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the death of bacterial cells. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: Shares similar structural features but lacks the carboxamide group.

    4-chloro-6-fluoro-2-(trifluoromethyl)quinoline: Contains a chlorine atom instead of a hydroxyl group.

    2-hydroxy-3-fluoro-4-(trifluoromethyl)pyridine: A pyridine derivative with similar functional groups.

Uniqueness

6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is unique due to the presence of both the carboxamide and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C17H10F4N2O2

Molecular Weight

350.27 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H10F4N2O2/c18-9-5-6-13-10(7-9)15(24)11(8-22-13)16(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-8H,(H,22,24)(H,23,25)

InChI Key

UWVAXUFDPSIJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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